![molecular formula C16H21ClN2O2 B1510362 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride CAS No. 1176981-07-9](/img/structure/B1510362.png)
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride
Overview
Description
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride is a chemical compound with the molecular formula C16H20N2O2 It is a derivative of spiro compounds, which are characterized by their unique bicyclic structure
Mechanism of Action
Target of Action
The primary target of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR is a type of protein in the body that plays a crucial role in the nervous system. It is responsible for inhibitory neurotransmission, helping to reduce neuronal excitability and maintain balance in the brain.
Mode of Action
This compound interacts with GABAAR as a competitive antagonist . This means it binds to the same site on the receptor as the natural ligand, GABA, but without activating the receptor. As a result, it prevents GABA from binding and exerting its inhibitory effect, leading to increased neuronal excitability.
Biochemical Pathways
The antagonistic action of this compound on GABAAR affects the GABAergic pathway . This pathway is involved in various physiological processes, including mood regulation, sleep, and muscle tone. By blocking GABAAR, the compound can disrupt these processes, potentially leading to symptoms such as anxiety, insomnia, or muscle spasms.
Pharmacokinetics
The pharmacokinetics of 9-Benzyl-3,9-diazaspiro[5It is known that the compound has low cellular membrane permeability , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. Low permeability could limit the compound’s bioavailability, reducing its ability to reach its target receptors and exert its effects.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effect on GABAAR . By blocking these receptors, the compound can increase neuronal excitability, potentially leading to various neurological symptoms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability Additionally, factors such as pH and temperature can affect the compound’s solubility and therefore its bioavailability
Biochemical Analysis
Biochemical Properties
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been reported to act as a potent competitive antagonist of γ-aminobutyric acid type A receptors (GABAAR), which are crucial for inhibitory neurotransmission in the central nervous system . The compound’s interaction with GABAAR involves binding to the receptor site, thereby inhibiting its activity and modulating neurotransmission. Additionally, this compound has shown low cellular membrane permeability, which may influence its bioavailability and efficacy .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its antagonistic action on GABAAR can lead to altered neuronal excitability and neurotransmitter release, impacting overall brain function . Furthermore, the compound’s interaction with cellular receptors and enzymes can result in changes in gene expression patterns, affecting cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves competitive inhibition of GABAAR, where it binds to the receptor site and prevents the binding of the natural ligand, γ-aminobutyric acid (GABA) . This inhibition disrupts the normal inhibitory signaling in the central nervous system, leading to altered neuronal activity. Additionally, the compound may interact with other enzymes and proteins, influencing their activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and specific temperature conditions (2-8°C) . Prolonged exposure to different environmental conditions may lead to its degradation, affecting its efficacy and potency. Long-term in vitro and in vivo studies are necessary to evaluate the sustained effects of this compound on cellular processes and overall organism health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating GABAAR activity and influencing neurotransmission. At higher doses, it may cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions . Threshold effects and dose-response relationships need to be carefully studied to determine the optimal dosage for potential therapeutic applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s metabolic flux and the levels of its metabolites can influence its bioavailability and efficacy. Understanding the metabolic pathways and the enzymes involved in the metabolism of this compound can provide insights into its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution across cellular membranes . Its localization and accumulation within different tissues can influence its therapeutic potential and toxicity. Detailed studies on the transport mechanisms and tissue distribution of this compound are essential for understanding its pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall efficacy. Investigating the subcellular distribution of this compound can provide valuable insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride typically involves multiple steps, starting with the reaction of benzylamine with a suitable dicarboxylic acid derivative. The reaction conditions often require the use of strong bases or coupling agents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include various derivatives of the spiro compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The medical applications of this compound are still under investigation. Preliminary studies suggest that it may have potential as an anti-inflammatory or analgesic agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and pharmaceuticals.
Comparison with Similar Compounds
Spiro[4.5]decane-2,4-dione
9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione
3,9-Diazaspiro[5.5]undecane-2,4-dione
Uniqueness: 9-Benzyl-3,9-diazaspiro[55]undecane-2,4-dione hydrochloride stands out due to its benzyl group, which imparts unique chemical and biological properties compared to its analogs
Properties
IUPAC Name |
9-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2.ClH/c19-14-10-16(11-15(20)17-14)6-8-18(9-7-16)12-13-4-2-1-3-5-13;/h1-5H,6-12H2,(H,17,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCJRIIXQOXHKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)NC(=O)C2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70739193 | |
| Record name | 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70739193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176981-07-9 | |
| Record name | 9-Benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70739193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


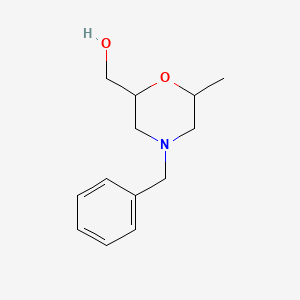
![2-(4-Chlorophenyl)benzo[d]oxazol-4-amine](/img/structure/B1510281.png)
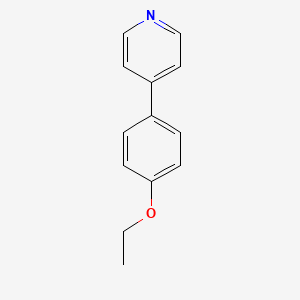
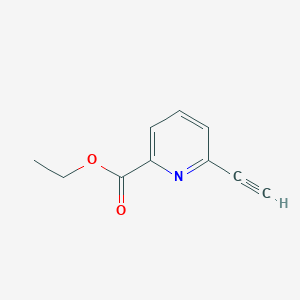
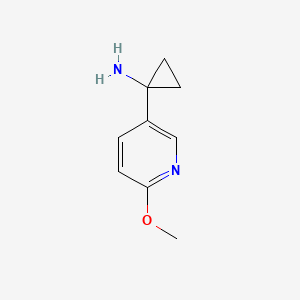

![4-Chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1510296.png)

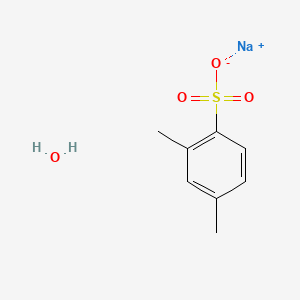


![2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B1510303.png)
![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride](/img/structure/B1510304.png)
![1-Chloro-3-methylpyrrolo[1,2-a]pyrazine](/img/structure/B1510305.png)
